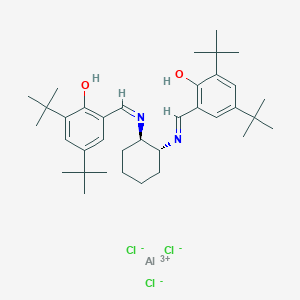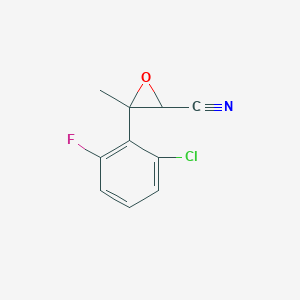![molecular formula C15H25NO3S2Si B13150711 [4-(Trimethoxysilyl)phenyl]methyl diethylcarbamodithioate CAS No. 258352-22-6](/img/structure/B13150711.png)
[4-(Trimethoxysilyl)phenyl]methyl diethylcarbamodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(Trimethoxysilyl)phenyl]methyl diethylcarbamodithioate is a chemical compound with the molecular formula C13H23NO3SSi. It is primarily used in research and development settings, particularly in the fields of chemistry and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Trimethoxysilyl)phenyl]methyl diethylcarbamodithioate typically involves the reaction of 4-(trimethoxysilyl)benzyl chloride with diethylcarbamodithioic acid. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl group. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
This includes optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
[4-(Trimethoxysilyl)phenyl]methyl diethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamodithioate group to a thiol or disulfide.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts such as palladium or platinum complexes.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various silyl-substituted derivatives.
Aplicaciones Científicas De Investigación
[4-(Trimethoxysilyl)phenyl]methyl diethylcarbamodithioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the development of advanced materials, including coatings and adhesives.
Mecanismo De Acción
The mechanism of action of [4-(Trimethoxysilyl)phenyl]methyl diethylcarbamodithioate involves its ability to form stable bonds with various substrates. The silyl group enhances the compound’s reactivity, allowing it to interact with a wide range of molecular targets. This reactivity is particularly useful in the modification of surfaces and the stabilization of reactive intermediates .
Comparación Con Compuestos Similares
Similar Compounds
- [3-(Trimethoxysilyl)propyl]amine
- [3-(Trimethoxysilyl)propyl]methacrylate
- [3-(Trimethoxysilyl)propyl]isocyanate
Uniqueness
Compared to similar compounds, [4-(Trimethoxysilyl)phenyl]methyl diethylcarbamodithioate offers unique reactivity due to the presence of both the silyl and carbamodithioate groups. This dual functionality allows for more versatile applications in various fields, including materials science and drug delivery .
Propiedades
Número CAS |
258352-22-6 |
|---|---|
Fórmula molecular |
C15H25NO3S2Si |
Peso molecular |
359.6 g/mol |
Nombre IUPAC |
(4-trimethoxysilylphenyl)methyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C15H25NO3S2Si/c1-6-16(7-2)15(20)21-12-13-8-10-14(11-9-13)22(17-3,18-4)19-5/h8-11H,6-7,12H2,1-5H3 |
Clave InChI |
VLMJAIFGXGNLHR-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=S)SCC1=CC=C(C=C1)[Si](OC)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(S)-tert-Butyl (1-(4-hydroxy-2-oxo-2H-[1,3'-bipyridin]-6'-yl)pyrrolidin-3-yl)(methyl)carbamate](/img/structure/B13150684.png)





![5-Bromo-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13150717.png)

